molecular formula C16H11N3O4 B6125123 4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B6125123
M. Wt: 309.28 g/mol
InChI Key: XTFICJBDNSWLLS-UHFFFAOYSA-N
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Description

4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as NPAO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of NPAO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, NPAO has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, NPAO can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPAO has been shown to exhibit a variety of biochemical and physiological effects, including anti-tumor activity, fluorescent properties, and metal ion chelation. In terms of anti-tumor activity, NPAO has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In terms of fluorescent properties, NPAO has been used as a fluorescent probe for the detection of metal ions and amino acids. In terms of metal ion chelation, NPAO has been shown to chelate with copper ions, which may have implications for its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using NPAO in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel anti-cancer drugs. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions and amino acids. However, one limitation of using NPAO in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of NPAO. One direction is the development of novel anti-cancer drugs based on the structure of NPAO. Another direction is the synthesis of novel materials using NPAO as a building block. Additionally, further studies are needed to elucidate the mechanism of action of NPAO and its potential toxicity in vivo.

Synthesis Methods

NPAO can be synthesized by the reaction between 4-nitroaniline and phenylglyoxal in the presence of sodium acetate. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form NPAO. The yield of NPAO can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

NPAO has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NPAO has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines. In biochemistry, NPAO has been used as a fluorescent probe for the detection of metal ions and amino acids. In materials science, NPAO has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-[(4-nitrophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-16-14(18-15(23-16)11-4-2-1-3-5-11)10-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFICJBDNSWLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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